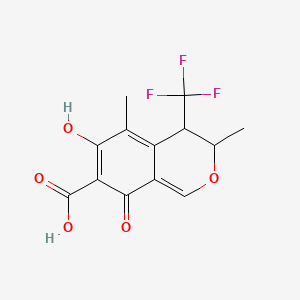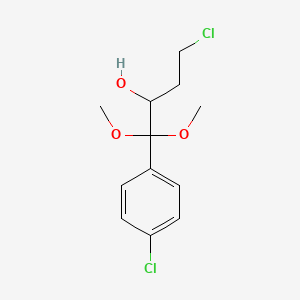
4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol is a chemical compound with the molecular formula C12H16Cl2O3. It is known for its unique structure, which includes a phenethyl alcohol backbone substituted with chloro and methoxy groups. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol typically involves the reaction of 4-chlorophenylacetylene with 2-chloroethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the triple bond of 4-chlorophenylacetylene, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro groups, yielding a simpler phenethyl alcohol derivative.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl aldehyde or acid.
Reduction: this compound derivatives without chloro groups.
Substitution: New derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl aldehyde
- 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl acid
- 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl amine
Uniqueness
4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups allows for versatile chemical modifications and applications in various research fields.
Properties
CAS No. |
94109-63-4 |
|---|---|
Molecular Formula |
C12H16Cl2O3 |
Molecular Weight |
279.16 g/mol |
IUPAC Name |
4-chloro-1-(4-chlorophenyl)-1,1-dimethoxybutan-2-ol |
InChI |
InChI=1S/C12H16Cl2O3/c1-16-12(17-2,11(15)7-8-13)9-3-5-10(14)6-4-9/h3-6,11,15H,7-8H2,1-2H3 |
InChI Key |
SOYDQPROSDZXGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)Cl)(C(CCCl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)
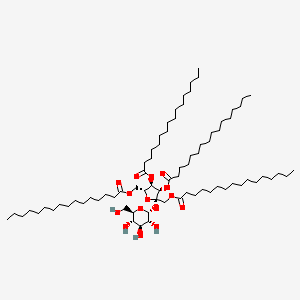

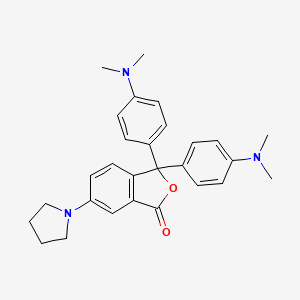

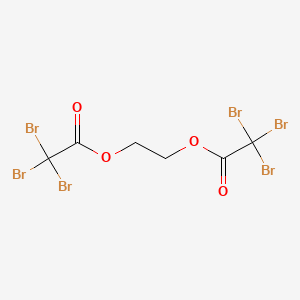
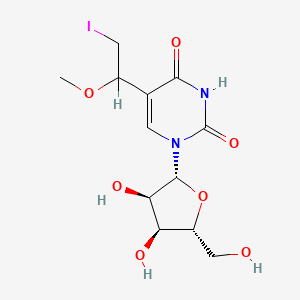



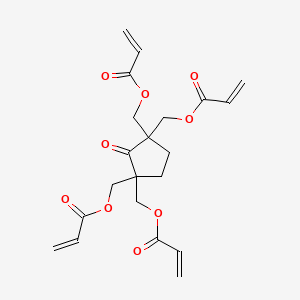
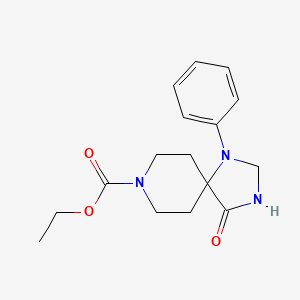
![Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12684369.png)
